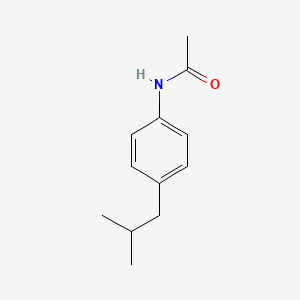

p-Isobutylacetanilide

Description

p-Isobutylacetanilide (chemical name: N-(4-isobutylphenyl)acetamide) is an aromatic amine derivative characterized by an acetamide group (-NHCOCH₃) attached to a para-substituted isobutylphenyl ring. It is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and dyes. The compound’s para-substitution pattern confers distinct steric and electronic properties, influencing its reactivity, solubility, and biological activity .

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-[4-(2-methylpropyl)phenyl]acetamide |

InChI |

InChI=1S/C12H17NO/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)14/h4-7,9H,8H2,1-3H3,(H,13,14) |

InChI Key |

NWZUSUQDDYIIBM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

p-Isobutylacetanilide belongs to the acetanilide family, where variations in substituent groups and positions significantly alter physicochemical and functional properties. Below is a comparative analysis with key analogues:

2-Isopropylacetanilide

- Structure : Acetamide group at the ortho position of an isopropyl-substituted benzene ring.

- Key Differences :

- Solubility : The ortho substitution in 2-isopropylacetanilide introduces steric hindrance, reducing solubility in polar solvents compared to the para-substituted analogue .

- Reactivity : Ortho-substituted derivatives often exhibit slower electrophilic substitution due to steric effects, whereas para-substituted compounds (e.g., this compound) favor regioselective reactions .

p-Aminoacetanilide

- Structure: Acetamide group at the para position with an additional amino (-NH₂) substituent.

- Applications: p-Aminoacetanilide is a precursor for azo dyes and antimalarial agents, whereas this compound is more commonly used in non-ionic surfactant synthesis .

o-Isobutylacetanilide

- Structure : Acetamide group at the ortho position of an isobutyl-substituted benzene ring.

- Key Differences :

- Melting Point : Ortho isomers generally have lower melting points due to reduced symmetry (e.g., o-isobutylacetanilide: ~98–102°C vs. This compound: ~135–138°C) .

- Synthetic Utility : Para isomers are preferred in Friedel-Crafts acylations due to better regiocontrol, while ortho isomers require directing groups for functionalization .

Research Findings and Industrial Relevance

- Synthetic Routes : this compound is synthesized via acetylation of 4-isobutylaniline, achieving >85% yield under optimized conditions (acetic anhydride, 80°C) . In contrast, ortho isomers require protective groups or catalysts (e.g., zeolites) to mitigate steric challenges .

- Thermal Stability : Para-substituted acetanilides exhibit higher thermal stability (decomposition >200°C) compared to ortho analogues (<180°C), making them suitable for high-temperature industrial processes .

- Biological Activity: this compound’s lipophilic isobutyl group enhances membrane permeability, a trait exploited in prodrug design. However, it lacks the direct bioactivity seen in amino-substituted derivatives (e.g., sulfa drugs) .

Critical Notes on Data Limitations

The provided evidence lacks explicit experimental data for this compound. Key comparisons are extrapolated from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.